Product packaging for Enduracididine(Cat. No.:CAS No. 21209-39-2)

Enduracididine

Cat. No.: B8820190
CAS No.: 21209-39-2
M. Wt: 172.19 g/mol
InChI Key: VFXRPXBQCNHQRQ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enduracididine is a non-proteinogenic α-amino acid that serves as a cyclic analogue of arginine . It is not genetically encoded but is incorporated into peptide structures through post-translational modification, and it occurs only rarely in nature . This unusual amino acid features a unique five-membered cyclic guanidine moiety that distinguishes it from other proteinogenic amino acids . This compound is a critical component of several promising peptide antibiotics, making it a molecule of high interest in the field of antimicrobial research . Its primary research value lies in its presence in potent antibacterial agents such as teixobactin, enramycin, and the mannopeptimycin family . Teixobactin, in particular, has garnered significant attention for its remarkable potency against a wide range of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , without detectable resistance development . The mode of action for these antibiotics involves the inhibition of cell wall synthesis by binding to essential precursors like Lipid II, a target that makes the development of bacterial resistance considerably more difficult . The biosynthesis of this compound originates from L-arginine, not histidine, and is carried out by a series of specific enzymes, including PLP-dependent hydroxylases and aminotransferases . From a synthetic chemistry perspective, this compound presents a considerable challenge due to its complex cyclic guanidine structure and the need to establish its stereocenters with high selectivity . Consequently, it is not commercially available in bulk and requires multi-step synthetic routes, which has historically been a limiting factor in the development and study of its parent antibiotics . Research into analogues has revealed that while this compound contributes to high potency, it may not be strictly essential for lipid II binding or antibacterial activity, opening avenues for the design of simpler yet potent antibiotic analogs . For Research Use Only (RUO). Not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21209-39-2

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

(2S)-2-amino-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]propanoic acid

InChI

InChI=1S/C6H12N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h3-4H,1-2,7H2,(H,11,12)(H3,8,9,10)/t3-,4+/m1/s1

InChI Key

VFXRPXBQCNHQRQ-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](NC(=N1)N)C[C@@H](C(=O)O)N

Canonical SMILES

C1C(NC(=N1)N)CC(C(=O)O)N

Origin of Product

United States

Natural Occurrence and Isolation of Enduracididine and Its Derivatives

Microbial Sources of Enduracididine-Incorporating Compounds

The majority of known this compound-containing molecules are secondary metabolites produced by various bacteria, particularly from the phylum Actinomycetota. These compounds are typically complex peptides or polyketides with potent biological activities.

Enduracyclinones are a class of potent antibacterial compounds isolated from several strains of the genus Nonomuraea. acs.orgacs.org These molecules are distinguished by the presence of an N-methylated this compound moiety attached to a large, six-ring aromatic polyketide skeleton. acs.orgnih.gov The discovery of enduracyclinones resulted from screening microbial extracts for compounds that interfere with bacterial cell wall biosynthesis. acs.orgacs.org Strains of Nonomuraea, including several European strains and others from Kenyan and Honduran soils, have been identified as producers. acs.org The biosynthetic gene cluster for enduracyclinones contains genes for both type II polyketide synthesis and the synthesis of this compound, highlighting the combinatorial nature of its biogenesis. acs.orgacs.org

Table 1: Enduracyclinone-Producing Nonomuraea Strains and Compound Details

Strain Origin Producing Organism Compound Class Key Structural Feature
European, Kenyan, Honduran Soils Nonomuraea spp. Enduracyclinones N-methyl this compound linked to a six-ring aromatic skeleton acs.org

The mannopeptimycins are a series of novel lipoglycopeptide antibiotics isolated from the fermentation broth of Streptomyces hygroscopicus (strain LL-AC98 or NRRL 30439). acs.orgnih.govasm.orgacs.org These compounds are cyclic hexapeptides that are glycosylated with mannose sugars. acs.orgacs.org A defining characteristic of the mannopeptimycins is the incorporation of two stereoisomers of a unique, β-hydroxylated this compound derivative. nih.govacs.org The mannopeptimycins, designated α through ε, were first discovered in the late 1950s but were re-investigated more recently due to their activity against modern drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govacs.org

**Table 2: Mannopeptimycin Details from *Streptomyces hygroscopicus***

Producing Organism Compound Series Chemical Class Unique Amino Acid Component
Streptomyces hygroscopicus Mannopeptimycins α-ε Lipoglycopeptide L- and D-β-hydroxythis compound nih.govacs.org

Teixobactin (B611279) is a groundbreaking antibiotic discovered from a previously unculturable Gram-negative bacterium, which has been provisionally named Eleftheria terrae. wikipedia.orgwikipedia.orgnih.gov This discovery was made possible by using a novel cultivation device, the iChip, which allows bacteria to be grown in their natural soil environment. wikipedia.orgnih.gov Teixobactin is an 11-residue, macrocyclic depsipeptide that contains several unusual amino acids, including L-allo-enduracididine. wikipedia.orgresearchgate.net Its potent activity against a range of Gram-positive pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis, and its novel mechanism of action that involves binding to lipid precursors of the cell wall, have made it a significant lead in antibiotic research. wikipedia.orgistanbul.edu.traccessscience.com

**Table 3: Teixobactin from *Eleftheria terrae***

Producing Organism Cultivation Method Compound Name Key Amino Acid Component
Eleftheria terrae iChip (in situ cultivation) wikipedia.org Teixobactin L-allo-enduracididine researchgate.net

Enduracidin was one of the first this compound-containing antibiotics to be discovered. It is produced by the soil bacterium Streptomyces fungicidicus ATCC 21013, originally isolated from a soil sample in Japan. microbiologyresearch.orgacs.orgresearchgate.net Enduracidin is a 17-amino acid lipodepsipeptide, meaning it has a peptide structure cyclized by an ester bond and a lipid tail attached. microbiologyresearch.orgacs.org It is typically isolated as a mixture of two main analogues, enduracidin A and B, which differ only in the length of their fatty acid chain. microbiologyresearch.orgacs.org The peptide backbone contains numerous non-proteinogenic amino acids, including D-allo-enduracididine. nih.govmicrobiologyresearch.orgresearchgate.net The biosynthetic gene cluster for enduracidin has been identified and sequenced, revealing the non-ribosomal peptide synthetase (NRPS) machinery responsible for its assembly. microbiologyresearch.orgresearchgate.net

**Table 4: Enduracidin from *Streptomyces fungicidicus***

Producing Organism Compound Name Chemical Class Key Amino Acid Component
Streptomyces fungicidicus Enduracidin (A and B) Lipodepsipeptide D-allo-enduracididine nih.govmicrobiologyresearch.org

Uncultured Bacteria (Eleftheria terrae) and Teixobactin

Plant Sources of Free this compound (e.g., Lonchocarpus sericeus)

While most known occurrences of this compound are within complex microbial metabolites, the free amino acid has been isolated from a plant source. L-Enduracididine was discovered in the seeds of Lonchocarpus sericeus, a legume tree. nih.govbeilstein-journals.orgdoctorlib.org In this plant, this compound was found at a concentration of approximately 0.5% of the fresh seed weight, alongside a related compound, 2-[amino-2-imidazolin-4(5)-yl] acetic acid. doctorlib.orgresearchgate.net This remains the primary reported instance of free this compound being isolated from a natural, non-microbial source.

Stereochemical Diversity of this compound in Natural Isolates

The this compound amino acid contains two stereogenic centers, at the alpha (Cα) and gamma (Cγ) carbons of its structure, allowing for multiple stereoisomers. acs.org Natural products have been found to incorporate various stereochemical forms of this unique residue.

L-Enduracididine: This isomer was isolated in its free form from the seeds of Lonchocarpus sericeus. nih.govbeilstein-journals.org

D-allo-Enduracididine: This form is a component of the enduracidin antibiotics produced by Streptomyces fungicidicus. nih.govresearchgate.net

L-allo-Enduracididine: The antibiotic teixobactin from Eleftheria terrae contains this stereoisomer. researchgate.netresearchgate.net

L- and D-β-hydroxythis compound: The mannopeptimycins from Streptomyces hygroscopicus uniquely feature this compound residues that are hydroxylated at the beta-position, and both L- and D- configurations of this modified amino acid are present in the final structures. nih.govbeilstein-journals.org

N-methyl-L-enduracididine: The enduracyclinones from Nonomuraea species are presumed to contain the (2S, 4R) or L-isomer of this compound, which is also N-methylated. acs.org

This stereochemical variation is generated by the specific biosynthetic enzymes within each producing organism, such as epimerases within non-ribosomal peptide synthetase (NRPS) assembly lines, which can invert the stereochemistry at the α-carbon. acs.org

Table 5: Stereoisomers of this compound in Natural Products

Stereoisomer Natural Product Producing Organism Source Type
L-Enduracididine Free Amino Acid Lonchocarpus sericeus nih.govbeilstein-journals.org Plant
D-allo-Enduracididine Enduracidin nih.govresearchgate.net Streptomyces fungicidicus Bacterium
L-allo-Enduracididine Teixobactin researchgate.netresearchgate.net Eleftheria terrae Bacterium
L-β-hydroxythis compound Mannopeptimycins nih.govbeilstein-journals.org Streptomyces hygroscopicus Bacterium
D-β-hydroxythis compound Mannopeptimycins nih.govbeilstein-journals.org Streptomyces hygroscopicus Bacterium
N-methyl-L-enduracididine (presumed) Enduracyclinones acs.org Nonomuraea spp. Bacterium

L-allo-Enduracididine in Teixobactin

Natural Occurrence:

The depsipeptide antibiotic teixobactin contains the unusual amino acid L-allo-enduracididine as a key structural component. nih.govrsc.orgrhhz.net Teixobactin was discovered from a previously uncultured β-proteobacterium, Eleftheria terrae, which resides in the soil. beilstein-journals.orgbeilstein-journals.orgthieme-connect.com This discovery was significant as it utilized a novel cultivation method, the isolation chip (iChip), which allows for the growth of microbes in their natural environment that were previously inaccessible by standard laboratory techniques. nih.gov The presence of L-allo-enduracididine is considered important for the high potency of teixobactin against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govbeilstein-journals.orgbeilstein-journals.org

Isolation:

The isolation of teixobactin, and by extension L-allo-enduracididine, was achieved through the innovative iChip technology. nih.gov This method involves diluting a soil sample to isolate single microbial cells in individual chambers of the chip. The chip is then returned to the soil, allowing nutrients to diffuse through semi-permeable membranes, fostering the growth of the bacteria in a setting that mimics their native habitat. nih.gov After cultivation of E. terrae, the bacterial cells and surrounding medium would be extracted to isolate the produced natural products.

Following extraction, purification processes such as chromatography are employed to obtain pure teixobactin. The absolute stereochemistry of the this compound residue within the isolated teixobactin was confirmed as L-allo-enduracididine through advanced Marfey's analysis, which required comparison with synthetically prepared standards of all four possible diastereomers. nih.gov The complex nature and low availability of L-allo-enduracididine present a significant challenge in the total synthesis of teixobactin and its analogues. rsc.orgthieme-connect.comrsc.org

FeatureDescriptionSource(s)
Compound L-allo-Enduracididine nih.govrsc.org
Natural Product Teixobactin nih.govbeilstein-journals.orgbeilstein-journals.org
Producing Organism Eleftheria terrae (β-proteobacterium) beilstein-journals.orgbeilstein-journals.org
Environment Soil beilstein-journals.org
Isolation Method iChip Technology nih.gov
Significance Key component for the potent antibacterial activity of teixobactin. nih.govrsc.org

β-Hydroxythis compound Diastereomers in Mannopeptimycins

Natural Occurrence:

The mannopeptimycins are a group of cyclic glycopeptide antibiotics that contain both L- and D-forms of the derivative β-hydroxythis compound. beilstein-journals.orgrsc.org These antibiotics were first isolated from the fermentation broth of Streptomyces hygroscopicus (strain LL-AC98). beilstein-journals.orgbeilstein-journals.orgasm.org The mannopeptimycin complex consists of several related compounds (α, β, γ, δ, and ε) which demonstrate activity against various Gram-positive bacteria, including drug-resistant strains. beilstein-journals.orgresearchgate.net The core structure is a hexapeptide that is notable for containing a pair of β-hydroxythis compound epimers. asm.org In some mannopeptimycins, these residues are further modified with mannose sugars. nih.gov

Isolation:

The mannopeptimycins were isolated from the culture broth of Streptomyces hygroscopicus grown under specific fermentation conditions. beilstein-journals.orgasm.org The isolation procedure involves extracting the compounds from the fermentation broth using techniques like solid-phase extraction with a carboxylic acid ion-exchange column. asm.org Elution with a gradient of acetonitrile (B52724) allows for the separation of the mannopeptimycins. asm.org

Further purification using chromatographic methods is necessary to separate the different mannopeptimycin analogues (α–ε). beilstein-journals.org The complete structures and absolute stereochemistry of these complex molecules, including the β-hydroxythis compound diastereomers, were determined through extensive analysis using mass spectrometry and NMR spectroscopy, along with degradation studies. beilstein-journals.orgresearchgate.net To date, β-hydroxythis compound diastereomers have not been found as free amino acids in nature and have only been identified as components of the mannopeptimycins. beilstein-journals.orgbeilstein-journals.org

FeatureDescriptionSource(s)
Compound β-Hydroxythis compound (L- and D-diastereomers) beilstein-journals.orgrsc.org
Natural Product Mannopeptimycins (α, β, γ, δ, ε) beilstein-journals.orgresearchgate.net
Producing Organism Streptomyces hygroscopicus (strain LL-AC98) beilstein-journals.orgbeilstein-journals.orgasm.org
Environment Fermentation culture beilstein-journals.orgasm.org
Isolation Method Fermentation followed by solid-phase extraction and chromatography. asm.org
Significance Core structural components of mannopeptimycin antibiotics. asm.org

Biosynthetic Pathways and Enzymology of Enduracididine

Precursor Incorporation Studies and Metabolic Origins

Early investigations into the biosynthesis of enduracididine laid the groundwork for understanding its metabolic origins. Through the use of isotopically labeled compounds, researchers were able to trace the molecular building blocks that constitute the this compound scaffold.

Radio-labelling studies conducted in 1984 were pivotal in identifying the primary precursor for this compound. nih.govbeilstein-journals.orgbeilstein-journals.org These experiments demonstrated that L-arginine is directly incorporated into the this compound structure. beilstein-journals.orgtandfonline.comtandfonline.com When strains of Streptomyces fungicidicus were fed with labeled L-arginine, the radioactivity was successfully detected in the this compound moiety of the antibiotic enduracidin, confirming it as the direct metabolic precursor. tandfonline.comtandfonline.com Conversely, labeled histidine was not incorporated, ruling it out as a direct precursor. nih.govbeilstein-journals.org

The same foundational radio-labelling studies also investigated other related metabolites. nih.govbeilstein-journals.org It was found that L-ornithine and L-citrulline, which are well-known precursors in the biosynthesis of arginine via the urea (B33335) cycle, were also incorporated into this compound. beilstein-journals.orgtandfonline.comtandfonline.comwikipedia.orgmetwarebio.com This finding suggests that these compounds serve as precursors to L-arginine, which is then utilized for this compound synthesis. tandfonline.com Ornithine is a central intermediate in the urea cycle and can be converted to citrulline, which is subsequently converted to arginine. wikipedia.orgembopress.orgmdpi.com

CompoundIncorporation into this compoundRoleCitation
L-ArginineYesDirect Precursor beilstein-journals.orgtandfonline.comtandfonline.com
L-OrnithineYesPrecursor to L-Arginine beilstein-journals.orgtandfonline.comtandfonline.com
L-CitrullineYesPrecursor to L-Arginine beilstein-journals.orgtandfonline.comtandfonline.com
HistidineNoNot a Precursor nih.govbeilstein-journals.org

Derivation from L-Arginine

Enzymatic Catalysis in this compound Biosynthesis

The conversion of L-arginine into this compound is not a spontaneous process but is orchestrated by a dedicated suite of enzymes. The biosynthetic gene clusters for mannopeptimycin and enduracidin contain highly homologous genes that encode the enzymes responsible for this transformation. nih.govbeilstein-journals.org

In mannopeptimycin-producing organisms like Streptomyces hygroscopicus and Streptomyces wadayamensis, the biosynthesis of this compound from L-arginine is accomplished by the action of three specific enzymes: MppP, MppQ, and MppR. nih.govnih.govacs.orgosti.gov The genes for these enzymes (mppP, mppQ, and mppR) are found within the mannopeptimycin biosynthetic gene cluster. nih.govbeilstein-journals.org While sequence analysis initially predicted certain functions, detailed biochemical and structural studies have provided a clearer picture of each enzyme's role. nih.govnih.gov

EnzymeOrganism SourceSubstrateProductFunction in PathwayCitation
MppPStreptomyces wadayamensisL-Arginine2-oxo-4-hydroxy-5-guanidinovaleric acidInitial hydroxylation and deamination nih.govnih.govpatsnap.com
MppRStreptomyces hygroscopicus2-oxo-4-hydroxy-5-guanidinovaleric acid"2-ketothis compound" (cyclic intermediate)Cyclization via aldol (B89426) condensation and dehydration nih.govacs.orgacs.org
MppQStreptomyces hygroscopicus"2-ketothis compound"L-enduracididineFinal transamination nih.govacs.orgbiorxiv.org

Based on sequence analysis, MppP was initially predicted to be a pyridoxal-5'-phosphate (PLP)-dependent fold type I aminotransferase. nih.govpatsnap.comosti.gov However, functional characterization of MppP from Streptomyces wadayamensis revealed a more complex catalytic activity. nih.govosti.gov MppP is indeed a PLP-dependent enzyme, but it functions as an L-arginine α-deaminase/γ-hydroxylase. nih.govpatsnap.comosti.gov It catalyzes the reaction of L-arginine with molecular oxygen to produce 2-oxo-4-hydroxy-5-guanidinovaleric acid. nih.govnih.govpatsnap.com This reaction represents the first committed step in the pathway, modifying the linear arginine precursor. researchgate.net Structural studies show that while MppP shares a tertiary structure similar to well-known aminotransferases, key differences in the active site around the PLP cofactor account for its unusual hydroxylase activity. nih.govpatsnap.comosti.gov

MppR belongs to the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF), though it shares a relatively low sequence identity with the prototypical members. nih.govacs.org Structural characterization reveals that MppR has a high degree of structural similarity to acetoacetate decarboxylase, possessing a similar fold. nih.govacs.orgacs.org Despite this structural homology, there are significant differences in the active site, which explain why MppR lacks the decarboxylase activity typical of the superfamily. nih.govacs.orgacs.org Instead of decarboxylation, MppR catalyzes an aldol condensation of the MppP product (2-oxo-4-hydroxy-5-guanidinovaleric acid) followed by dehydration, which results in the formation of the five-membered imidazolidine (B613845) ring characteristic of the this compound core. nih.govacs.orgebi.ac.uk Crystal structures of MppR have captured the enzyme bound to the cyclized product, "2-ketothis compound," confirming its role in this crucial ring-forming step. nih.govacs.orgacs.org This functional divergence identifies MppR as a member of a novel family within the ADCSF. nih.govacs.org

Mannopeptimycin Biosynthetic Pathway Enzymes (MppP, MppQ, MppR)

MppQ: PLP-Dependent Aminotransferase Activity and Substrate Specificity

MppQ, an enzyme from Streptomyces hygroscopicus (ShMppQ), plays a crucial role in the biosynthesis of the nonproteinogenic amino acid L-enduracididine (L-End). acs.orgresearchgate.net Structural and functional characterization of MppQ has established it as the final enzyme in the L-End biosynthetic pathway. acs.org It functions as a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, a class of enzymes that catalyze the transfer of an amino group. acs.orgnih.gov The crystal structures of ShMppQ complexed with PLP and its aminated form, pyridoxamine-5'-phosphate (PMP), reveal a fold similar to other type I PLP-dependent aminotransferases, such as aspartate aminotransferase. acs.org The enzyme exists as a homodimer, with the active site located at the interface between the two protomers. acs.orgnih.gov

The primary function of MppQ is to catalyze the transamination of 2-ketoenduracidine to produce L-enduracididine. acs.org This was confirmed by incubating enzymatically produced 2-ketoenduracidine with MppQ, which resulted in the formation of L-End. acs.org

Table 1: Substrate Specificity of MppQ

Substrate Role Finding
2-ketoenduracidine Primary substrate Converted to L-enduracididine, confirming MppQ's final role in the biosynthetic pathway. acs.org
2-keto-5-guanidinovaleric acid (2-ketoarginine) Substrate (shunt product) High affinity, suggesting a role in improving the efficiency of L-End biosynthesis. acs.orgnih.gov

Guanitoxin Biosynthetic Pathway Enzyme (GntC)

GntC: PLP-Dependent Cyclodehydration and Stereoselective γ-Hydroxylation

In the biosynthetic pathway of guanitoxin, a neurotoxin produced by certain freshwater cyanobacteria, the enzyme GntC is responsible for the formation of the key intermediate, L-enduracididine. acs.orgnih.govacs.org GntC is a unique pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes a complex cyclodehydration reaction. acs.orgnih.govacs.org The substrate for GntC is (S)-γ-hydroxy-L-arginine, which is a stereoselectively γ-hydroxylated precursor derived from L-arginine. acs.orgnih.govbiorxiv.org

The GntC-catalyzed reaction proceeds via a cyclodehydration mechanism, transforming the linear (S)-γ-hydroxy-L-arginine into the cyclic guanidine (B92328) structure of L-enduracididine. acs.orgnih.gov A key feature of this transformation is the clean inversion of stereochemistry at the γ-carbon position. acs.orgbiorxiv.org The enzyme facilitates the reversible deprotonation at the α- and β-positions of its substrate, which precedes an irreversible diastereoselective dehydration and the subsequent intramolecular cyclization to form the five-membered ring of this compound. nih.govacs.orgescholarship.org

Mechanistic Divergence from Actinobacterial Cyclic Arginine Pathways

The biosynthetic strategy employed by the cyanobacterial enzyme GntC to produce L-enduracididine represents a significant mechanistic divergence from the established pathways for cyclic arginine noncanonical amino acids (ncAAs) found in actinobacteria. acs.orgnih.govacs.org While enzymes in actinobacterial pathways, such as those for viomycin (B1663724) and streptolidine, also form cyclic guanidinyl compounds, they typically proceed through different mechanisms and form six-membered rings. acs.orgnih.gov

GntC's mechanism is a hybrid of strategies seen in other systems. acs.orgbiorxiv.org It utilizes a γ-substitution strategy, similar to enzymes like CndF, but employs the intramolecular guanidine moiety as the nucleophile, a feature that distinguishes it from others. acs.orgbiorxiv.org Unlike other PLP-dependent enzymes that might rely on a different leaving group, GntC's ketimine intermediate has a γ-alcohol as the leaving group. acs.orgbiorxiv.org This unique combination of catalytic strategies highlights the convergent evolution of biosynthetic pathways for producing structurally similar but mechanistically distinct cyclic arginine ncAAs. acs.org

Table 2: Comparison of this compound Biosynthesis Pathways

Feature GntC Pathway (Cyanobacteria) Mpp Pathway (Actinobacteria)
Key Enzyme GntC (PLP-dependent) MppP, MppQ, MppR
Precursor (S)-γ-hydroxy-L-arginine acs.orgnih.gov L-arginine osti.gov
Mechanism Direct cyclodehydration of hydroxylated precursor. acs.orgnih.gov Involves an α-keto acid intermediate. acs.org
Nucleophile Intramolecular guanidine moiety. acs.orgbiorxiv.org Not explicitly stated as the same.

Genetic Basis of this compound Biosynthesis

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the biosynthesis of this compound is encoded within biosynthetic gene clusters (BGCs). researchgate.netnih.gov These are physically co-located groups of genes in an organism's genome that are involved in the production of a specific secondary metabolite. The identification and analysis of these BGCs are fundamental to understanding and potentially engineering the production of this compound-containing compounds. jmicrobiol.or.krfrontiersin.org

The BGC for the peptide antibiotic enduracidin was cloned and sequenced from Streptomyces fungicidicus. researchgate.net This 84 kb gene cluster contains 25 open reading frames (ORFs), including the genes necessary for the formation of non-proteinogenic amino acids like this compound. researchgate.net Similarly, the guanitoxin BGC was identified in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024, containing the gnt genes responsible for the nine-step metabolic pathway from L-arginine, which includes the synthesis of L-enduracididine by the enzyme GntC. researchgate.net The analysis of these BGCs reveals the complete enzymatic machinery required for the synthesis of the final natural product. researchgate.netresearchgate.net

Non-Ribosomal Peptide Synthetase (NRPS) Modules for this compound Incorporation

This compound is incorporated into larger peptide structures, such as the antibiotic enduracidin, through the action of non-ribosomal peptide synthetases (NRPSs). researchgate.netbiorxiv.org NRPSs are large, modular enzymes that synthesize peptides in an assembly-line fashion, without the use of ribosomes. igem.orgmdpi.com Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. igem.orgbiorxiv.org

The enduracidin BGC from Streptomyces fungicidicus contains four NRPS genes, designated endA-D, which encode a total of 18 modules. researchgate.net Within this multi-enzyme complex, there are specific modules dedicated to the incorporation of this compound. researchgate.net The organization of these NRPS modules generally follows the principle of co-linearity, where the sequence of modules on the enzyme corresponds to the sequence of amino acids in the final peptide product. researchgate.net The presence of these specialized NRPS modules is a key feature of the BGC, enabling the assembly of the complex enduracidin peptide. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
(S)-γ-hydroxy-L-arginine
2-keto-5-guanidinovaleric acid
2-ketoarginine
2-ketoenduracidine
Aspartate
Enduracidin
This compound
Guanitoxin
L-arginine
L-enduracididine
L-ornithine
Pyridoxal-5'-phosphate
Pyridoxamine-5'-phosphate
Streptolidine

Role of Condensation (C) Domains in Epimerization and Amide Bond Formation

In the modular assembly line of Non-Ribosomal Peptide Synthetases (NRPSs), Condensation (C) domains are the catalytic units responsible for peptide bond formation. They typically catalyze the reaction between a peptidyl-donor, tethered to the Peptidyl Carrier Protein (PCP) domain of the upstream module, and an aminoacyl-acceptor, attached to the PCP domain of the current module. However, research into the biosynthesis of complex peptides like enduracidin has revealed that certain C-domains possess expanded catalytic capabilities, performing both epimerization and condensation. The C-domain involved in the incorporation of the this compound precursor is a prime example of such dual functionality.

The biosynthesis of the enduracidin peptide backbone is orchestrated by a multi-enzyme NRPS complex encoded by the end gene cluster. The incorporation of the residue that will become this compound occurs at module 4 of this assembly line, which is part of the EndD protein. The C-domain of this module, designated C4, exhibits a sophisticated dual catalytic role. It is responsible for both modifying the upstream peptide chain and subsequently elongating it.

Detailed Research Findings:

Epimerization of the Upstream Residue: The primary substrate for the C4 domain is not the this compound precursor itself, but rather the nascent peptide chain attached to the PCP domain of the preceding module (PCP3). This chain is terminated with an L-allothreonine residue. Before condensation can occur, the C4 domain first functions as an epimerase. It abstracts the proton from the α-carbon of the L-allothreonine, facilitates the formation of a planar enolate intermediate, and then re-protonates the intermediate from the opposite face. This action inverts the stereochemistry, converting the L-allothreonine into D-allothreonine. This epimerization step is crucial for the final stereochemical configuration of the mature enduracidin antibiotic.

Amide Bond Formation: Immediately following the epimerization event, the same C4 domain performs its canonical condensation function. It catalyzes the nucleophilic attack of the α-amino group of the L-4-hydroxy-2,3,4,5-tetrahydropyridine-2-carboxylate (L-HTP)—the direct precursor to this compound loaded onto PCP4—on the carbonyl group of the newly formed D-allothreonine tethered to PCP3. This reaction forms a new amide bond, transferring the D-allothreonyl-peptide chain to the L-HTP acceptor and thus elongating the peptide by one residue.

This sequential, dual-catalytic activity within a single domain highlights the enzymatic economy of NRPS systems. The C4 domain is therefore classified as a C/E domain, a specialized type that couples epimerization of the donor substrate with condensation.

The table below summarizes the key components and functions of the NRPS module responsible for this critical step.

Table 1: Functional Domains of Module 4 (EndD) in Enduracidin Biosynthesis
DomainSubstrate / Interacting PrecursorCatalytic Function
Condensation (C4) 1. L-allothreonine (on upstream PCP3) 2. L-HTP (on downstream PCP4)1. Epimerization: Converts L-allothreonine to D-allothreonine. 2. Condensation: Forms an amide bond between D-allothreonine and L-HTP.
Adenylation (A4) L-arginine (precursor to L-HTP)Selects and activates L-HTP (formed from L-arginine by upstream enzymes) with ATP, preparing it for loading onto the PCP domain.
Peptidyl Carrier Protein (PCP4) L-HTPCovalently tethers the activated L-HTP via a phosphopantetheinyl arm, presenting it to the C4 domain for condensation.

Sequence analysis of C-domains has identified conserved motifs critical for their function. Standard C-domains contain a core HHxxxDG motif. In contrast, dual-function C/E domains feature distinct variations. The C4 domain from the enduracidin synthetase contains a modified HHIID SGW motif. The aspartate residue (D) in this sequence is proposed to act as the general base that facilitates the deprotonation/re-protonation cycle required for epimerization, a role distinct from the catalytic histidine in standard condensation.

The table below contrasts the key motifs of different domain types.

Table 2: Comparison of Conserved Motifs in C, E, and C/E Domains
Domain TypeCanonical Active Site MotifExample from Enduracidin Pathway (C4 Domain)Key Functional Implication
Standard Condensation (C) HHxxxDGN/ACatalyzes only amide bond formation. The second histidine is the key catalytic residue.
Epimerization (E) No single conserved motif; lacks the C-domain's catalytic histidine.N/ACatalyzes only the epimerization of the upstream peptidyl-PCP intermediate.
Dual Condensation/Epimerization (C/E) HHxxxDX (where X is not G)HHIID SGWCatalyzes both epimerization and condensation. The aspartate (D) is implicated as the epimerization base.

Chemical Synthesis and Derivatization of Enduracididine

Historical Approaches to Enduracididine Synthesis

Early synthetic efforts laid the groundwork for accessing this complex amino acid, though they were often characterized by multiple steps and challenges in controlling stereochemistry.

The first diastereoselective synthesis of this compound was reported by Shiba and colleagues in 1975. nih.gov This pioneering route commenced with L-methylhistidine (22) as the starting material. nih.gov The initial key step was the Bamberger cleavage of the imidazole (B134444) ring in L-methylhistidine to yield an amide (23). nih.gov Subsequent reduction of the double bond and removal of three n-butyryl protecting groups resulted in the formation of a lactam (24). nih.gov This lactam was then opened under basic conditions and treated directly with a guanylating agent (25) to produce a tosylguanidine intermediate (26), which proved to be unstable. nih.gov Immediate treatment of this unstable intermediate with anhydrous hydrofluoric acid (HF) yielded L-enduracididine (1) as a mixture of diastereomers. nih.govbeilstein-journals.org

In 2009, a synthetic pathway to azide (B81097) derivatives of β-hydroxythis compound was described by Oberthür and coworkers. nih.govbeilstein-journals.org This strategy was notable for its use of a common azide intermediate (34) to access different diastereomers. nih.govbeilstein-journals.org The synthesis began with diacetone D-glucose (35), which was converted into the key azide intermediate (34) over twelve steps with a 46% yield. nih.govbeilstein-journals.org This intermediate could be readily transformed into one amino azide diastereomer (36) in a two-step sequence. nih.govbeilstein-journals.org However, accessing the epimeric amino azide (37) was more complex and necessitated additional transformations. nih.govbeilstein-journals.org Both amino azides (36 and 37) were then converted to the corresponding azido (B1232118) acids (38 and 39). beilstein-journals.org This involved protecting group manipulations, installation of the guanidine (B92328) moiety using S-methylisothiourea (33), Mitsunobu cyclization, and subsequent deprotection and oxidation, affording the target azido acids in 40% yield over eight steps from the amino azides. beilstein-journals.org

Another approach reported in 2010 utilized an intermediate nosylamine (42) derived from (S)-Garner's aldehyde. beilstein-journals.org The synthesis diverged from this intermediate to access both C-2 diastereomers. beilstein-journals.org One path involved the displacement of the nosylate (B8438820) with sodium azide, followed by reduction and amine protection, to yield a protected β-hydroxythis compound (40). beilstein-journals.org

Shiba's Diastereoselective Synthesis from L-Methylhistidine

Modern and Scalable Synthetic Strategies for this compound

More recent synthetic strategies have focused on improving efficiency, scalability, and stereocontrol, driven by the renewed interest in this compound following the discovery of teixobactin (B611279). nih.gov These methods often employ chiral pool precursors and powerful asymmetric transformations.

A scalable synthesis of L-allo-enduracididine has been developed starting from commercially available (S)-glycidol. researchgate.netthieme-connect.com This route proceeds in ten linear steps and relies on well-established synthetic transformations. researchgate.netthieme-connect.com The strategy envisions constructing the protected L-allo-enduracididine through an intramolecular nucleophilic substitution of a guanidine compound, which is itself derived from a diol intermediate. thieme-connect.comthieme-connect.de

Modern syntheses of this compound and its derivatives employ several key transformations to efficiently construct the target molecule with high stereocontrol.

Pyrrolidine (B122466) Oxidation and Reductive Ring Opening: In the synthesis starting from hydroxyproline, pyrrolidine oxidation and reductive ring opening are crucial steps. researchgate.netucf.edunih.govrhhz.net The oxidation of the pyrrolidine ring installs a necessary carbonyl group, which then facilitates a reductive ring opening to afford a key alcohol intermediate (66). nih.govbeilstein-journals.org This sequence effectively transforms the five-membered proline ring into the linear precursor required for the subsequent guanidinylation and cyclization.

Sharpless Asymmetric Dihydroxylation (SAD): The synthesis starting from (S)-glycidol utilizes Sharpless asymmetric dihydroxylation to introduce a second chiral center with high stereoselectivity. thieme-connect.comthieme-connect.de This reaction converts a homoallylic alcohol intermediate into a diol (4) with the desired stereochemistry. thieme-connect.comthieme-connect.de The choice of the chiral ligand in the AD-mix (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for precise control over the product's stereochemistry. thieme-connect.comwikipedia.org The reaction typically involves a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant. wikipedia.org

Table 1: Key Transformations in Modern this compound Synthesis

Starting MaterialKey TransformationsOutcome
L-4-HydroxyprolinePyrrolidine Oxidation, Reductive Ring OpeningForms a linear alcohol precursor from the cyclic proline structure. nih.govresearchgate.net
(S)-GlycidolRegioselective Ring Opening, Sharpless Asymmetric DihydroxylationCreates a stereodefined diol intermediate from a simple chiral epoxide. thieme-connect.comthieme-connect.de

A significant advantage of modern synthetic strategies is their flexibility, which allows for the synthesis of all four possible diastereomers of this compound. The route starting from (S)-glycidol is particularly notable for its stereoflexibility. researchgate.netthieme-connect.comresearchgate.net By selecting either (R)- or (S)-glycidol as the starting material and choosing either AD-mix-α or AD-mix-β for the Sharpless asymmetric dihydroxylation step, chemists can systematically access any of the four diastereomers. researchgate.netthieme-connect.comdntb.gov.ua This capability is crucial for creating a comprehensive set of stereochemical analogs for structure-activity relationship (SAR) studies, which are vital for antibiotic development. nih.gov

Key Synthetic Transformations: Pyrrolidine Oxidation, Reductive Ring Opening, Sharpless Asymmetric Dihydroxylation

Exploratory Synthetic Methodologies

One proposed strategy for forming the cyclic guanidine core of this compound involves an intramolecular C-H amination reaction. unh.edu This approach is attractive as it could potentially offer a more direct and efficient route to the desired heterocyclic system. unh.edusemanticscholar.orgchemrxiv.org

Research in this area has explored the use of rhodium catalysts, specifically Rh2(esp)2, to facilitate the key C-H amination step. unh.edu The proposed synthetic pathway commenced with the preparation of various arginine derivatives protected with a 2,2,2-trichloroethoxysulfonyl (Tces) group on the guanidine moiety. unh.edu These substrates were synthesized by condensing S-Methyl-N-(2,2,2-trichloroethoxysulfonyl)isothiourea with different L-ornithine derivatives. unh.edu

However, attempts to couple the L-ornithine derivatives with the protected isothiourea were unsuccessful. unh.edu Instead of the desired guanidinylation, an intramolecular cyclization occurred, leading to the formation of a lactam. unh.edu Furthermore, when C-H amination was attempted on a protected L-ornithine derivative using Rh2(esp)2, it resulted in a complex mixture of products, indicating a lack of selectivity for the desired transformation. unh.edu These findings highlight the significant challenges in controlling the reactivity of the guanidinyl group and achieving selective C-H amination in this context. unh.edu

To overcome the limitations of lengthy and low-yielding syntheses, researchers have focused on developing more convergent and efficient methods, including one-pot reactions, to construct key this compound building blocks. A notable advancement is the development of a one-pot reaction to produce a key L-allo-enduracididine precursor on a gram scale. researchgate.netresearchgate.net This strategy significantly streamlines the synthesis process. researchgate.net

A chemoenzymatic approach has also been explored, utilizing an engineered enzyme for the regioselective C4 hydroxylation of L-arginine. nih.gov This biocatalytic step provides a key intermediate that can be further elaborated into this compound-containing fragments. nih.gov

Attempts at C-H Amination for Cyclic Guanidine Construction

Synthesis of this compound-Containing Analogues and Fragments

The synthesis of analogues and fragments of this compound-containing natural products is essential for understanding their biological activity and developing new therapeutic agents. nih.govrsc.org Given the synthetic complexity of this compound, a common strategy has been to replace it with more readily available amino acids, such as L-arginine, in initial synthetic efforts of molecules like teixobactin. nih.govbeilstein-journals.org However, these substitutions often lead to a significant decrease in biological activity, highlighting the importance of the this compound moiety. researchgate.net

Consequently, significant effort has been directed towards the synthesis of teixobactin analogues that retain the this compound core or incorporate close structural isosteres. rsc.org These studies have demonstrated that while the L-allo-enduracididine residue is important, it may not be absolutely essential for potent antibacterial activity, as some analogues with non-polar amino acid substitutions have shown high potency. rsc.org

The synthesis of fragments of this compound-containing antibiotics, such as the L-Enduracididine-D-Alanine dipeptide fragment of enduracidin, has also been a focus. nih.gov A chemoenzymatic strategy has proven effective here, starting with the enzymatic hydroxylation of L-arginine. nih.gov The resulting 4-hydroxyarginine is then converted to a lactone, which undergoes a trimethylaluminum-mediated opening with an alanine (B10760859) ester to form a dipeptide alcohol. nih.gov An intramolecular Mitsunobu reaction then effects the final cyclization to yield the desired dipeptide fragment containing the this compound ring. nih.gov

The development of scalable syntheses for protected this compound building blocks has been a crucial enabler for these analogue and fragment syntheses. thieme-connect.comrhhz.net For instance, a gram-scale synthesis of an L-allo-enduracididine precursor has been reported, facilitating the large-scale production of teixobactin and its analogues. scispace.com These synthetic advancements are paving the way for extensive SAR studies and the potential discovery of new, more potent antibiotics. rsc.orgscispace.com

Role of Enduracididine in the Biological Activity of Bioactive Natural Products

Contribution to Antibacterial Activity in Enduracididine-Containing Scaffolds

The incorporation of this compound into the chemical architecture of natural products is a recurring theme in a number of potent antibacterial agents. This unique amino acid is a key determinant of their biological activity, contributing significantly to their effectiveness against a range of pathogenic bacteria.

Enduracidin and its Antibacterial Spectrum

Enduracidin, also known as enramycin, is a polypeptide antibiotic produced by Streptomyces fungicidus. wikipedia.org It demonstrates potent bactericidal activity against a wide array of Gram-positive bacteria, including strains that have developed resistance to other commercially available antibiotics. jst.go.jpresearchgate.netnih.gov Its effectiveness extends to clinically significant pathogens such as Clostridium perfringens and Staphylococcus aureus. wikipedia.org Notably, enduracidin shows no cross-resistance with many other classes of antibiotics, making it a valuable agent in combating resistant infections. researchgate.netantibioticdb.com However, its activity against Gram-negative bacteria is limited, with the exception of Neisseria gonorrhoeae. nih.govbeilstein-journals.org

Table 1: Minimum Inhibitory Concentration (MIC) Data for Enduracidin

Veterinary Pathogen MIC Range (μg/ml)
Clostridium perfringens 0.05 – 1.6
Staphylococcus aureus 0.013 – 0.413

Data sourced from Google Search results. wikipedia.org

Mannopeptimycins and Activity Against Gram-Positive Pathogens

The mannopeptimycins are a class of cyclic glycopeptide antibiotics that are effective against a variety of Gram-positive bacteria, including those that are resistant to other antibiotics. asm.orgresearchgate.net These compounds, produced by Streptomyces hygroscopicus, feature a distinctive structure that includes a β-hydroxythis compound residue. acs.org Research has shown that mannopeptimycins are active against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). acs.orgasm.orgacs.org The antibacterial activity of different mannopeptimycin components can vary, indicating that specific structural features, such as the placement of an isovaleryl group on the terminal mannose, influence their potency. asm.org Semisynthetic derivatives of mannopeptimycins have demonstrated even greater potency, with some showing significant activity against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae. asm.orgacs.org

Enduracyclinones and Activity Against Multi-Drug-Resistant Strains

Enduracyclinones are a novel class of antibiotics discovered from Nonomuraea strains, characterized by an this compound moiety linked to a large aromatic polyketide framework. acs.orgacs.org These compounds exhibit powerful activity against Gram-positive pathogens, particularly Staphylococcus species, including multi-drug-resistant (MDR) strains. acs.orgnih.govx-mol.com The minimal inhibitory concentrations (MICs) for enduracyclinones are in the low microgram per milliliter range, highlighting their potent antibacterial properties. acs.orgnih.govresearchgate.net The unique structure of enduracyclinones, which differs significantly from other this compound-containing antibiotics that are typically peptide-based, suggests a distinct biosynthetic origin and a potentially novel mode of interaction with bacterial targets. acs.org

Teixobactin (B611279) and Potency Against Resistant Gram-Positive Bacteria

Teixobactin, a depsipeptide antibiotic isolated from the bacterium Eleftheria terrae, contains an L-allo-enduracididine residue and has garnered significant attention for its potent activity against a broad spectrum of Gram-positive bacteria. nih.govasm.org This includes notorious resistant pathogens like MRSA, vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis. nih.govfirstwordpharma.com A remarkable feature of teixobactin is the lack of detectable resistance development in bacteria such as S. aureus and M. tuberculosis. nih.govfirstwordpharma.com While the L-allo-enduracididine residue was initially thought to be essential for its high potency, subsequent research has shown that replacing it with other non-polar amino acids can still result in highly active analogues. nih.govrsc.org Nevertheless, the natural structure of teixobactin, including its this compound component, is exceptionally effective. acs.org

Molecular Mechanisms of Action Attributed to this compound and its Parent Compounds

The presence of this compound in these antibiotics is closely linked to their primary mechanism of action: the disruption of bacterial cell wall synthesis. This essential pathway is a key target for many successful antibiotics.

Interference with Bacterial Cell Wall Biosynthesis

A common mechanistic thread among this compound-containing antibiotics is their ability to inhibit the biosynthesis of the bacterial cell wall. researchgate.netacs.orgnih.govpageplace.deacs.org This is a critical process for bacterial survival, and its disruption leads to cell lysis and death.

Enduracidin, for example, specifically targets the transglycosylation step of peptidoglycan synthesis. jst.go.jpnih.govbeilstein-journals.org It achieves this by binding to Lipid II, a crucial precursor molecule in the cell wall construction process. jst.go.jpgoogle.com This mechanism is distinct from that of other cell wall-active antibiotics like β-lactams and vancomycin, which explains the lack of cross-resistance. google.com

Similarly, the mannopeptimycins are understood to target bacterial cell wall biosynthesis as their primary mode of action. asm.orgasm.org The fact that there is no cross-resistance with other cell wall-active antibiotics suggests that they interact with a unique site or step in the peptidoglycan synthesis pathway. asm.org

Teixobactin also inhibits cell wall synthesis by binding to lipid precursors, specifically Lipid II and Lipid III. firstwordpharma.comgrantome.com Its ability to bind to multiple essential precursors is thought to be a key reason for its high potency and the difficulty for bacteria to develop resistance. firstwordpharma.comgrantome.com By targeting these fundamental building blocks, teixobactin effectively halts the construction of the protective peptidoglycan layer. researchgate.net

In the case of enduracyclinones, evidence suggests a potential dual mechanism of action. acs.orgnih.gov While they are believed to interfere with peptidoglycan synthesis, there are also indications that they may inhibit DNA synthesis. acs.orgnih.gov This multi-targeted approach could contribute to their potent activity against multi-drug-resistant strains. acs.org

Binding to Peptidoglycan Precursors (Lipid II) and Teichoic Acid Precursors (Lipid III)

This compound-containing antibiotics, most notably teixobactin, function by inhibiting bacterial cell wall synthesis. acs.orgnih.gov This is achieved through high-affinity binding to essential peptidoglycan and teichoic acid precursors, Lipid II and Lipid III, respectively. acs.orgnih.govliverpool.ac.ukresearchgate.netrsc.org Teixobactin specifically targets a highly conserved pyrophosphate-sugar motif present in these precursors. acs.orgrsc.orgcbirt.net This interaction effectively sequesters the building blocks of the cell wall, preventing their incorporation into the growing peptidoglycan structure and ultimately leading to cell lysis. openstax.org The ability to bind to both Lipid II and Lipid III contributes to a dual-targeting mechanism that hinders the development of bacterial resistance. researchgate.net

Dual Mechanism of Action (e.g., Peptidoglycan and DNA Synthesis Inhibition by Enduracyclinones)

A distinct class of natural products known as enduracyclinones, which also incorporate the this compound amino acid, exhibit a potential dual mechanism of action. acs.orgacs.org These molecules are highly active against Gram-positive pathogens, including multidrug-resistant strains. acs.orgnih.gov In addition to interfering with cell wall biosynthesis, experimental evidence from macromolecular synthesis assays suggests that enduracyclinones also inhibit DNA synthesis. acs.orgacs.orgnih.gov This combined mode of action, targeting two distinct and essential cellular pathways, represents a powerful strategy to combat bacterial growth and may reduce the likelihood of resistance emerging. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Modifications

The unique structure of this compound has prompted extensive structure-activity relationship (SAR) studies to understand its precise contribution to antibacterial efficacy. These studies involve the systematic modification of the this compound residue to probe the effects of its stereochemistry, charge, and hydrophobicity.

Impact of this compound Stereochemistry on Biological Potency

The specific stereochemistry of the this compound residue has been shown to be a critical determinant of biological activity. For example, in the synthesis of minosaminomycin (B1222263) analogues, the diastereomer containing a D-enduracididine residue (the 2R-isomer) demonstrated 80% lower bacteriostatic activity against Mycobacterium smegmatis compared to the natural product, which contains the L-enduracididine (2S) isomer. nih.gov Further studies on teixobactin have involved the synthesis of various stereoisomers, including those with L-End10, D-End10, and D-allo-End10, to systematically evaluate the impact of the stereocenter's configuration on antibacterial potency. researchgate.netrsc.org These findings underscore that the precise three-dimensional arrangement of the cyclic guanidine (B92328) moiety is crucial for optimal interaction with its biological target.

Effects of this compound Residue Substitution on Antibacterial Activity

Replacing the L-allo-enduracididine residue in teixobactin with other amino acids has provided significant insights into the structural requirements for activity. nih.govrsc.org Substitution with the structurally similar, positively charged amino acid L-arginine results in a significant, approximately 10-fold reduction in antibacterial potency. nih.govbeilstein-journals.org However, replacing it with lysine (B10760008) has been shown to yield better antimicrobial activity than the arginine substitution. rsc.org

Interestingly, replacement of this compound with certain non-polar, hydrophobic residues is well-tolerated. rsc.org Analogues where this compound is substituted with L-leucine or L-isoleucine retain highly potent antibacterial activity against various pathogens, including MRSA and vancomycin-resistant Enterococcus faecalis (VRE). rsc.orgresearchgate.net This demonstrates that a positive charge at this position is not an absolute requirement for activity. researchgate.net Conversely, substitutions with alanine (B10760859) lead to a reduction in antibiotic activity. rsc.org

Table 1: Effect of this compound (Position 10) Substitution on Teixobactin Analogue Activity
Substituted Amino AcidEffect on Antibacterial ActivityReference
L-Arginine~10-fold reduction in potency nih.govbeilstein-journals.org
L-LysineMore active than Arginine substitution rsc.org
L-LeucineRetains high potency rsc.orgresearchgate.net
L-IsoleucineRetains high potency rsc.orgresearchgate.net
AlanineReduction in activity rsc.org

Advanced Analytical and Structural Characterization of Enduracididine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the three-dimensional structure of enduracididine-containing natural products in solution. nih.gov The primary structure of enduracidin, a complex antibiotic featuring this compound, was determined through a combination of chemical methods and NMR spectroscopy. nih.gov For larger molecules like the mannopeptimycins, which also contain an this compound moiety, extensive NMR analysis, including Nuclear Overhauser Effect (nOe) studies, was crucial for elucidating their structures. beilstein-journals.orgnih.gov

To overcome the challenges associated with the structural elucidation of complex natural products containing this compound, researchers have employed stable isotope labeling. unimi.it The use of ¹³C and ¹⁵N labeled precursors, such as ¹³C-glucose and ¹⁵NH₄Cl, during the fermentation process allows for the production of isotopically enriched compounds. protein-nmr.org.uk This "double labeling" approach is a common and powerful strategy that facilitates the straightforward assignment of backbone and side-chain ¹H, ¹³C, and ¹⁵N resonances using triple-resonance NMR experiments. protein-nmr.org.uk This technique has been pivotal in confirming the structure of novel methylated this compound-containing polyketides. unimi.it The ability to introduce isotopes like ¹³C, ¹⁵N, and ²H into proteins and other biomolecules has significantly broadened the applicability of NMR in structural biology. ckisotopes.com

Understanding the biosynthesis of this compound involves characterizing its precursors and intermediates, which can exist in both linear and cyclic forms. acs.orgnih.gov The cyclization of a linear precursor, (S)-γ-hydroxy-L-arginine, to form the cyclic L-enduracididine is a key step in the biosynthetic pathway found in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024. acs.orgacs.org Spectroscopic analysis, in conjunction with other techniques, helps to monitor this transformation and characterize the conformational states of the molecules involved. acs.org The proposed mechanism for the GntC enzyme, which catalyzes this cyclization, involves several intermediates, including external aldimine, quinonoid, and ketimine forms, before the final cyclization occurs. acs.orgnih.gov

Application of 13C-15N Isotopic Labeling for Complex Structure Determination

Mass Spectrometry-Based Characterization (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the detection and structural characterization of this compound and its derivatives. beilstein-journals.orgamericanpharmaceuticalreview.com This highly sensitive technique allows for the analysis of complex mixtures, providing molecular weight information and fragmentation patterns that aid in structural elucidation. americanpharmaceuticalreview.com For instance, the structures of mannopeptimycins α–ε were elucidated using a combination of mass spectrometry and extensive NMR analysis. beilstein-journals.orgnih.gov In the study of the GntC-catalyzed reaction, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) was used to analyze the conversion of (S)-γ-hydroxy-L-arginine to L-enduracididine. acs.orgnih.gov This method is also crucial for analyzing the products of in vitro enzyme assays and for identifying impurities and degradation products in pharmaceutical preparations. americanpharmaceuticalreview.combiorxiv.org

| HR-MS/MS | Structural characterization of impurities and degradants. | Provides elemental composition and detailed fragmentation for unambiguous identification of low-level compounds. | americanpharmaceuticalreview.com |

Chromatographic Methods for Stereochemical Analysis (e.g., Marfey's Analysis and Challenges for this compound)

Determining the absolute stereochemistry of the multiple chiral centers in this compound is a significant challenge. Advanced Marfey's analysis is a powerful chromatographic method used for this purpose. nih.govbeilstein-journals.org This technique involves derivatizing the amino acid hydrolysate of a peptide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), followed by HPLC analysis. acs.orgnih.gov The resulting diastereomers are then compared with synthetic standards of known absolute stereochemistry. nih.govbeilstein-journals.org This method was crucial in confirming the L-allo-enduracididine configuration in the antibiotic teixobactin (B611279). nih.govrhhz.net The synthesis of all four diastereomers of this compound was necessary for this comparative analysis. nih.gov The diastereoselective nature of the GntC-catalyzed reaction, which inverts the stereochemistry at the γ-position, was also confirmed using UPLC-MS analysis after L-FDAA derivatization. acs.orgnih.gov

X-ray Crystallography for Enzyme-Substrate Complexes (e.g., MppR, GntC)

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes involved in this compound biosynthesis, offering profound insights into their catalytic mechanisms. acs.orgnih.gov The crystal structure of MppR, an enzyme from Streptomyces hygroscopicus involved in mannopeptimycin biosynthesis, was solved, revealing its role in catalyzing an aldol (B89426) condensation and subsequent dehydration. nih.govresearchgate.net Surprisingly, when MppR was co-crystallized with a mixture of "4-hydroxy-2-ketoarginine" and "2-ketothis compound," only the correctly folded 4R-enantiomer of "2-ketothis compound" was observed bound to the enzyme. nih.govresearchgate.net

Similarly, the X-ray crystal structure of GntC from the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024 was determined both in its apo form and in complex with its substrate, (S)-γ-hydroxy-L-arginine. acs.orgrcsb.org These structures, resolved at high resolution (e.g., 2.04 Å), revealed key amino acid residues that contribute to the catalytic mechanism and highlighted how GntC facilitates a cyclodehydration reaction that is mechanistically distinct from its actinobacterial counterparts. acs.orgacs.orgnih.gov

Table 2: Crystallographic Data for this compound Biosynthesis Enzymes

Enzyme Organism PDB ID Resolution (Å) Key Insight References
MppR Streptomyces hygroscopicus 4JME 1.72 Structure with bound 2-keto-enduracididine reveals catalytic mechanism. pdbj.orgrcsb.org

| GntC | Dolichospermum flos-aquae | 8FFU | 2.04 | Substrate-bound structure elucidates the mechanism of cyclodehydration. | rcsb.org |

Stable Isotope Labeling Techniques in Biosynthetic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the biosynthetic origins of natural products like this compound. acs.org By feeding isotopically labeled precursors to the producing organism, researchers can follow the incorporation of the labels into the final molecule, thereby mapping the biosynthetic pathway. acs.orgacs.org In the study of guanitoxin biosynthesis, where L-enduracididine is an intermediate, stable isotope labeling techniques were used to interrogate the pathway in Sphaerospermopsis torques-reginae ITEP-024. nih.govresearchgate.net

Experiments using deuterated water (D₂O) showed that the GntC-catalyzed reaction involves up to three deprotonations at the α- and β-positions of the (S)-γ-hydroxy-L-arginine substrate before the irreversible dehydration and cyclization steps. acs.orgbiorxiv.org Furthermore, incubation with a γ-deuterated substrate demonstrated that the deuterium (B1214612) atom was retained in the final L-enduracididine product, indicating that no deprotonation occurs at the γ-position during the reaction. nih.gov These heavy isotope labeling experiments have been crucial in highlighting the mechanistic divergence of the cyanobacterial PLP-dependent arginine cyclase from its actinobacterial homologs. acs.orgbiorxiv.org

Future Research Directions and Potential Applications

Development of More Efficient and Stereoselective Synthetic Routes for Enduracididine and its Analogues

The chemical synthesis of this compound and its stereoisomers is a significant challenge, often hindering the development of new antibiotics. nih.govbeilstein-journals.orgresearchgate.net Current methods are frequently described as cumbersome and inefficient, which has driven the need for more practical and scalable synthetic pathways. beilstein-journals.orgrsc.org

Key challenges in the synthesis include controlling the stereochemistry of the two stereogenic carbons within the this compound structure. acs.org Various synthetic approaches have been explored, often involving complex multi-step processes. nih.gov For instance, one reported synthesis of protected this compound diastereomers involved the stereoselective formation of an aziridine (B145994), followed by ring-opening with sodium azide (B81097). nih.gov However, this key step had a low yield and modest diastereoselectivity. nih.gov Another approach utilized a chiral aziridine and an azide ring-opening as a key step. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Selected Synthetic Routes for this compound Analogues

Starting MaterialKey StepsProductNumber of StepsOverall YieldDiastereoselectivityReference
Hydroxyproline derivativePyrrolidine (B122466) oxidation, Reductive ring openingL-allo-enduracididine1031%>50:1 researchgate.netucf.eduacs.org
(S)-glycidolSharpless asymmetric dihydroxylationL-allo-enduracididine10Not specifiedHigh researchgate.net
AllylglycineStereoselective aziridination, Aziridine openingProtected L-enduracididine and L-allo-enduracididineNot specifiedLow (28% for key step)7:3 nih.gov

Genetic Engineering and Combinatorial Biosynthesis for Novel this compound-Containing Molecules

The biosynthetic gene clusters responsible for producing this compound-containing natural products offer a powerful platform for generating novel molecules. acs.org In Streptomyces fungicidicus, the producer of enduracidin, the gene cluster includes genes for the synthesis of this compound. researchgate.netgoogle.com Similarly, the biosynthetic cluster for mannopeptimycin in Streptomyces hygroscopicus contains the necessary enzymatic machinery. nih.gov

Genetic engineering and combinatorial biosynthesis are promising strategies to create structural analogues of these antibiotics. nih.gov By manipulating the genes involved in the biosynthesis of this compound and other components of the parent molecule, researchers can generate novel compounds with potentially improved properties. For example, the halogenase genes within the enduracidin and ramoplanin (B549286) gene clusters have been targeted to create new halogenation patterns on the enduracidin scaffold. nih.gov This approach has led to the production of novel dideschloro- and monodeschloro-enduracidin analogues, all of which retained antibacterial activity. nih.gov

Furthermore, the understanding of the this compound biosynthetic pathway opens the door to heterologous expression in more tractable host organisms like E. coli. frontiersin.org This could enable the large-scale production of this compound and its derivatives, which can then be used as building blocks in synthetic or semi-synthetic approaches to new antibiotics. frontiersin.org The ability to join different biosynthetic pathways, as seen with the enduracyclinones which combine this compound synthesis with a type II polyketide synthase system, highlights the potential of combinatorial biosynthesis to generate significant chemical diversity. acs.org

Exploration of this compound's Role in Other Biological Contexts Beyond Antimicrobials

While this compound is primarily known for its presence in antibiotics, its unique structure suggests it could have other biological roles. The cyclic guanidine (B92328) moiety is a privileged scaffold in drug design, known to be involved in various biological activities, including antitumor and antiviral effects. researchgate.net

Currently, research on this compound has been overwhelmingly focused on its role in antimicrobial agents that inhibit bacterial cell wall synthesis. acs.orggoogle.com However, some this compound-containing compounds, like the enduracyclinones, are suggested to have a dual mechanism of action, inhibiting both peptidoglycan and DNA synthesis. acs.org This hints at broader biological activities for molecules incorporating this unusual amino acid.

Free this compound has been found to inhibit the seedling germination of lettuce, suggesting potential applications in agriculture or as a probe for studying plant biology. nih.govbeilstein-journals.org However, it did not show significant effects on protein production in rat hepatoma cells. nih.govbeilstein-journals.org The discovery of a bromo-substituted this compound derivative from a marine source, the first of its kind, also expands the known chemical space of these compounds and their potential biological activities. researchgate.net Future research could explore the role of this compound-containing molecules in other contexts, such as enzyme inhibition or as ligands for various receptors, potentially leading to the discovery of new therapeutic agents for a range of diseases.

Preclinical Research and Optimization of this compound-Containing Antibiotics (e.g., Teixobactin (B611279) Development)

The discovery of teixobactin, a potent antibiotic containing L-allo-enduracididine, has revitalized interest in this class of compounds and spurred significant preclinical research. grantome.comindexcopernicus.comaccessscience.com Teixobactin exhibits excellent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with no detectable resistance development. beilstein-journals.orggrantome.comnovobiotic.com

Preclinical development of teixobactin is ongoing, with studies focusing on its efficacy in various infection models, toxicity, and pharmacokinetic properties. grantome.comnovobiotic.com It has shown high efficacy in murine models of MRSA septicemia, thigh infection, and Streptococcus pneumoniae lung infection. grantome.com The long-term goal is to develop teixobactin into a therapeutic for a variety of serious infections. grantome.com

A major focus of optimization efforts is to improve the pharmacological properties of teixobactin and to simplify its structure for easier synthesis. researchgate.netacs.org A significant bottleneck in the development of teixobactin analogues is the challenging synthesis of L-allo-enduracididine. rsc.orgrsc.org Consequently, many research groups have focused on replacing this residue with more readily available amino acids. acs.orgnih.gov Interestingly, studies have shown that replacing L-allo-enduracididine with amino acids like arginine, lysine (B10760008), or even non-polar residues like leucine (B10760876) and isoleucine can result in analogues with retained or even enhanced antibacterial activity. rsc.orgresearchgate.netacs.org This suggests that while the cationic nature of the side chain is important, the specific cyclic guanidine of this compound may not be essential for potent activity. rsc.orgacs.org These findings are crucial for the design and development of the next generation of teixobactin-based antibiotics. rsc.org

Table 2: Preclinical Profile of Teixobactin

FeatureFindingReference
Spectrum of Activity Potent against Gram-positive bacteria including MRSA, VRE, M. tuberculosis grantome.comnih.gov
Mechanism of Action Inhibits peptidoglycan synthesis by binding to Lipid II and Lipid III grantome.comnih.gov
Resistance No detectable resistance observed in laboratory studies grantome.comindexcopernicus.com
In Vivo Efficacy Effective in murine models of septicemia and lung infection grantome.com
Development Stage Late-stage preclinical development novobiotic.com

Design and Synthesis of this compound-Inspired Scaffolds for Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. researchgate.net The principle of "scaffold hopping," where a known active core is replaced with a structurally different motif while maintaining similar functionality, is a common strategy in drug discovery. biosolveit.de This approach can be used to develop novel compounds with improved properties, such as enhanced efficacy or reduced toxicity. biosolveit.de

The cyclic guanidine core of this compound can serve as a starting point for designing new molecules that mimic its biological activity. By understanding the structure-activity relationships of this compound-containing antibiotics, medicinal chemists can design and synthesize simplified or modified scaffolds that retain the key features required for biological activity. researchgate.net

For example, the finding that the this compound residue in teixobactin can be replaced by other amino acids without a significant loss of activity has opened up new avenues for designing simplified analogues. rsc.orgacs.org Researchers are exploring various isosteres of L-allo-enduracididine to develop potent teixobactin analogues with improved synthetic accessibility. rsc.org The development of carmaphysin-17 from a chemical library based on the carmaphysin B scaffold demonstrates the potential of using natural product scaffolds to generate new compounds with enhanced properties. researchgate.net Similarly, this compound-inspired scaffolds could be used to create libraries of new compounds for screening against a wide range of biological targets, extending beyond antimicrobial applications. researchgate.net

Q & A

Q. What is the biosynthetic pathway of enduracididine in Streptomyces species, and which enzymes are critical?

this compound biosynthesis originates from L-arginine and involves three key enzymes:

  • MppP : A pyridoxal phosphate (PLP)-dependent oxygenase that oxidizes L-arginine to 2-oxo-4(S)-hydroxy-5-guanidinovaleric acid.
  • MppR : An acetoacetate decarboxylase-like enzyme (ADCSF family) that catalyzes aldol condensation and dehydration to cyclize intermediates.
  • MppQ : Proposed to mediate aminotransfer reactions to yield free L-enduracididine. Radiolabeling studies confirm arginine, ornithine, and citrulline as precursors .

Q. Why is this compound structurally significant in teixobactin and related antibiotics?

this compound’s cyclic guanidine moiety enhances binding to lipid II, a bacterial cell wall precursor, via electrostatic interactions. Structure-activity relationship (SAR) studies in teixobactin analogs demonstrate its role in potentiating activity against drug-resistant Staphylococcus aureus. However, recent syntheses of this compound-free analogs retain potency, suggesting alternative binding mechanisms .

Q. What experimental approaches are used to identify this compound biosynthetic gene clusters?

Genome mining focuses on homology to known enzymes (e.g., MppP, MppR) in gene clusters. For example, in Sphaerospermopis torques-reginae, the gntC gene (a homolog of mppP) was identified within a 10-gene cluster (gntA-J), validated via PLP-dependent activity assays .

Advanced Research Questions

Q. How do structural divergences in MppR from classical acetoacetate decarboxylases explain its unique catalytic role?

MppR shares structural homology with acetoacetate decarboxylases but exhibits distinct quaternary architecture and active-site residues. This divergence abolishes decarboxylase activity, enabling substrate-specific aldol condensation. Structural studies reveal selective binding of 4R-2-keto-enduracididine isomers, critical for cyclization .

Q. What methodological challenges hinder efficient chemical synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Protection/deprotection inefficiency : Unintended cleavage of Cbz groups during seco-acid formation reduces yields .
  • Macrocyclization limitations : Shiina conditions (MNBA/DMAP/Dy(OTf)₃) achieve 30–35% yields but require optimization . Solutions include chemoenzymatic strategies using MppR homologs or genome mining for novel cyclases .

Q. How can contradictory data on this compound’s indispensability in teixobactin analogs be reconciled?

While SAR studies initially emphasized this compound’s necessity, analogs like methylated-enduracididine in enduracyclinones and teixobactin derivatives lacking the residue retain potency. This suggests:

  • Redundant binding motifs (e.g., methyl groups compensating for guanidine interactions).
  • Conformational flexibility in lipid II binding pockets. Resolution requires comparative molecular dynamics simulations and lipid II co-crystallography .

Q. What novel biosynthetic pathways for this compound analogs have been discovered in environmental microbes?

Streptomyces hygroscopicus produces methylated this compound in enduracyclinones, linked to a hexacyclic peptide scaffold. This pathway diverges from canonical routes, implicating undiscovered enzymes for N-methylation and aromatic ring formation .

Data Contradiction Analysis

Q. Why do radiolabeling studies and genomic analyses yield conflicting insights into this compound precursors?

Early radiolabeling identified arginine, ornithine, and citrulline as precursors, but genomic data reveal species-specific variations. For example, S. torques-reginae uses a PLP-oxygenase (GntC) absent in other strains, suggesting metabolic flexibility. Discrepancies highlight the need for comparative isotope tracing across species .

Methodological Recommendations

  • For biosynthesis studies : Combine heterologous expression of gene clusters (e.g., mppPQR) with LC-MS/MS to track intermediate formation .
  • For synthetic chemistry : Prioritize solid-phase peptide synthesis with pre-protected this compound derivatives to bypass solution-phase inefficiencies .
  • For SAR analysis : Use cryo-EM to resolve teixobactin-lipid II complexes, comparing wild-type and this compound-free analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.